7-Bromo-4,9-dihydro-3H-beta-carboline
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Overview
Description
7-Bromo-4,9-dihydro-3H-beta-carboline is a compound belonging to the beta-carboline family, which is a group of indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and even human tissues . The beta-carboline structure is characterized by a tricyclic pyrido[3,4-b]indole framework, which is partially saturated in the case of this compound .
Preparation Methods
The synthesis of 7-Bromo-4,9-dihydro-3H-beta-carboline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where tryptamine or its derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core . Another method includes the thermolysis of substituted 4-aryl-3-azidopyridines, which has been shown to produce various beta-carboline derivatives . Industrial production methods often utilize microwave-assisted protocols to enhance reaction efficiency and yield .
Chemical Reactions Analysis
7-Bromo-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized beta-carboline derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced beta-carboline compounds.
Substitution: Halogenation, nitration, and other substitution reactions can be performed using appropriate reagents like bromine, nitric acid, etc., to introduce different substituents on the beta-carboline core
Scientific Research Applications
7-Bromo-4,9-dihydro-3H-beta-carboline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex beta-carboline derivatives.
Mechanism of Action
The mechanism of action of 7-Bromo-4,9-dihydro-3H-beta-carboline involves its interaction with various molecular targets. It has been shown to bind to neurotransmitter receptors, such as the 5-hydroxytryptamine 2C receptor, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, its ability to intercalate with DNA suggests a role in modulating gene expression and cellular functions .
Comparison with Similar Compounds
7-Bromo-4,9-dihydro-3H-beta-carboline can be compared with other beta-carboline derivatives, such as harmane, harmine, and harmaline. These compounds share the beta-carboline core structure but differ in their substituents and biological activities . For instance:
Harmane: Known for its sedative and antidepressant effects.
Harmine: Exhibits strong DNA intercalation and is a potent inhibitor of tyrosine kinase DYRK1A.
Harmaline: Possesses antimalarial and hallucinogenic properties.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to other beta-carboline derivatives.
Properties
Molecular Formula |
C11H9BrN2 |
---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
7-bromo-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H9BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5-6,14H,3-4H2 |
InChI Key |
NTZLLWPDAQVIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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